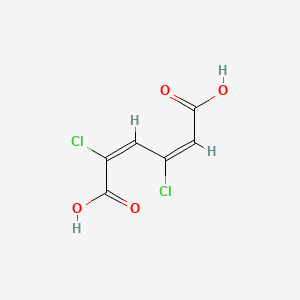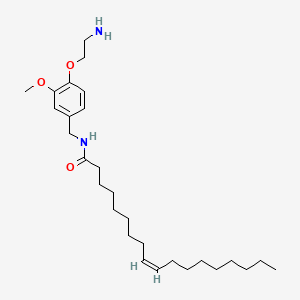
N-((4-(2-Aminoethoxy)-3-methoxyphenyl)methyl)-9-octadecenamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NE-21610 is a highly lipophilic analog of capsaicin, a compound found in hot peppers. It belongs to the vanilloid class of compounds, which are known for their structural and pharmacological similarities to capsaicin. NE-21610 has been studied for its potential analgesic and anti-inflammatory properties, particularly in the context of topical applications .
準備方法
The synthesis of NE-21610 involves the reaction of vanillylnonanamide with specific reagents under controlled conditions. The exact synthetic route and reaction conditions are proprietary, but it generally involves the formation of an amide bond between a vanillyl group and a long-chain fatty acid . Industrial production methods are not widely documented, but they likely involve large-scale synthesis using similar chemical reactions and purification processes.
化学反応の分析
NE-21610 undergoes several types of chemical reactions, including:
Oxidation and Reduction:
Substitution: NE-21610 may undergo substitution reactions, particularly involving the vanillyl group, under specific conditions.
Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed from these reactions are typically the hydrolyzed derivatives of NE-21610 .
科学的研究の応用
作用機序
NE-21610 exerts its effects by interacting with C-polymodal nociceptors, similar to capsaicin. It produces analgesia by inactivating nociceptors, which are responsible for transmitting pain signals. The exact molecular targets and pathways involved are not fully elucidated, but it is believed to involve the modulation of ion channels and receptors on nociceptive neurons .
類似化合物との比較
NE-21610 is compared with other vanilloid compounds such as vanillylnonanamide and olvanil. The primary differences lie in their physical properties and percutaneous absorption rates:
Vanillylnonanamide: Higher penetration rate through the skin compared to NE-21610.
Olvanil: Intermediate penetration rate between vanillylnonanamide and NE-21610.
NE-21610 is unique in its lower penetration rate and specific metabolic pathways, which may contribute to its distinct pharmacological profile .
特性
CAS番号 |
118090-17-8 |
|---|---|
分子式 |
C28H48N2O3 |
分子量 |
460.7 g/mol |
IUPAC名 |
(Z)-N-[[4-(2-aminoethoxy)-3-methoxyphenyl]methyl]octadec-9-enamide |
InChI |
InChI=1S/C28H48N2O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-28(31)30-24-25-19-20-26(33-22-21-29)27(23-25)32-2/h10-11,19-20,23H,3-9,12-18,21-22,24,29H2,1-2H3,(H,30,31)/b11-10- |
InChIキー |
BTKHXNIRAYKGMN-KHPPLWFESA-N |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCC1=CC(=C(C=C1)OCCN)OC |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCC1=CC(=C(C=C1)OCCN)OC |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCC1=CC(=C(C=C1)OCCN)OC |
同義語 |
N-((4-(2-aminoethoxy)-3-methoxyphenyl)methyl)-9-octadecenamide NE 21610 NE-21610 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,2Z,4E,6E,10S,12E,16S,21S)-16,20-dihydroxy-21-methoxy-3-methyl-10-phenyl-9-azabicyclo[17.3.0]docosa-2,4,6,12,19-pentaene-8,18-dione](/img/structure/B1233334.png)
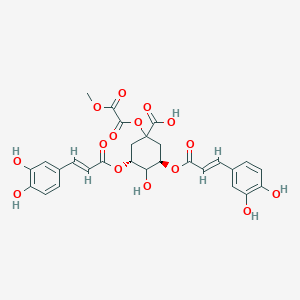

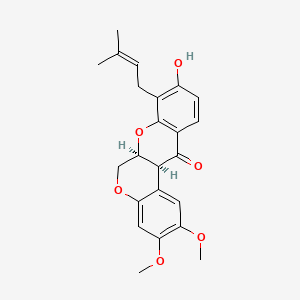
![methyl 2-[(5R,6R,13S,16S)-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-16-yl]acetate](/img/structure/B1233342.png)

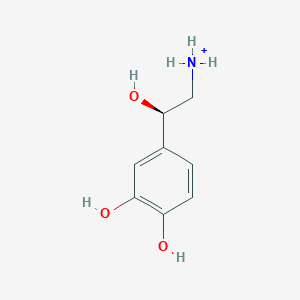
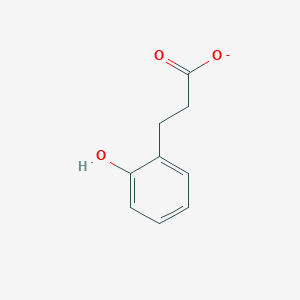
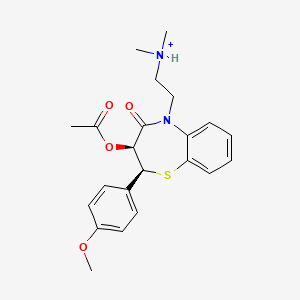
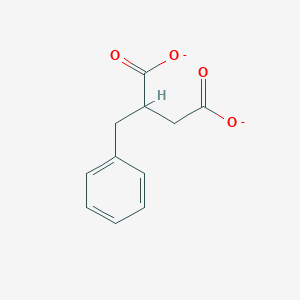
![N-(1,1-dioxo-3-thiolanyl)-N-[(4-ethoxyphenyl)methyl]-2-oxo-1-benzopyran-3-carboxamide](/img/structure/B1233349.png)
![7,11-Methano-2H-cycloocta[f][2]benzopyran-8-aceticacid,4-(3-furanyl)-4,4a,5,6,6a,7,8,9,10,11,12,12a-dodecahydro-4a,7,9,9-tetramethyl-2,10,13-trioxo-,methyl ester, (4R,4aR,7S,8S,11S)-](/img/structure/B1233350.png)

